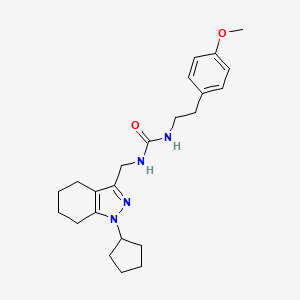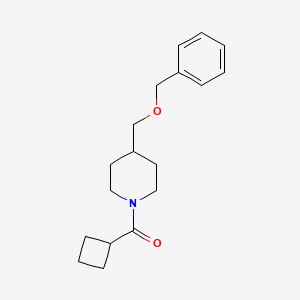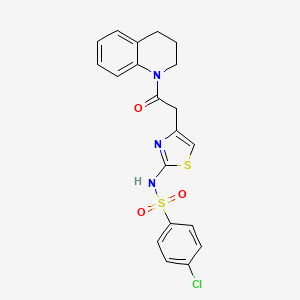![molecular formula C23H24N2OS B2481477 1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223967-16-5](/img/structure/B2481477.png)
1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of diazaspiro nonanes, including derivatives similar to 1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, typically involves cycloaddition reactions, Michael addition, or reactions between specific precursors like nitrilimides and furanone derivatives. For instance, cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives has been used to synthesize 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008). Such methodologies highlight the versatility and complexity of synthesizing these compounds.
Molecular Structure Analysis
The molecular structure of diazaspiro nonanes is characterized by X-ray crystallography, revealing intricate details about their crystalline form and molecular geometry. For example, studies on similar compounds have elucidated the crystalline and molecular structures, showcasing the spirocyclic nature and the arrangement of substituents around the nitrogen atoms (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Chemical Reactions and Properties
Diazaspiro nonanes undergo various chemical reactions, including cycloadditions, Michael additions, and intramolecular cyclizations, which can modify their chemical structure for targeted applications. These reactions often involve the interaction with nitrilimides, hydrazine hydrate, and specific acids or bases to yield new derivatives with distinct chemical properties (Farag, Elkholy, & Ali, 2008).
Scientific Research Applications
Heterocyclic Pharmacophores in Medicinal Chemistry
Heterocyclic compounds, such as thiazolidinediones and diazaspiro derivatives, play a significant role in medicinal chemistry due to their versatile pharmacological properties. These compounds are central to the development of novel drug molecules for treating various life-threatening ailments. The importance of heterocyclic scaffolds, like thiazolidinediones, is emphasized in their role as antimicrobial, anticancer, and antidiabetic agents. The modification at specific positions on these nuclei can significantly enhance their activity and selectivity for certain biological targets (Singh et al., 2022).
Synthetic Methodologies and Structural Modifications
The development of synthetic methodologies for constructing heterocyclic systems, such as thiazolidinediones and related compounds, demonstrates the chemical flexibility and potential for structural optimization. These methodologies aim to improve pharmacological profiles and overcome the limitations of existing compounds. The exploration of different synthetic routes and structural modifications provides valuable insights into the design of more effective and safer therapeutic agents.
Biological Activity of Functionally Substituted Heterocycles
The biological activity of heterocyclic systems, including those based on thiazolidinediones and diazaspiroles, covers a wide range of pharmacological potentials. These include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of heterocyclic cores with various functional groups leads to the synergistic effects, enhancing the overall biological efficacy of the resulting compounds. Such studies highlight the importance of heterocyclic compounds in drug discovery and development processes (Lelyukh, 2019).
properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-15-7-6-8-18(13-15)20-22(27)25(23(24-20)11-4-5-12-23)21(26)19-10-9-16(2)17(3)14-19/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPDOTPWGGPZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)



![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)


![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)



![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
